molecular formula C8H9NO2 B156628 N-Methylsalicylamide CAS No. 1862-88-0

N-Methylsalicylamide

Cat. No. B156628
Key on ui cas rn: 1862-88-0
M. Wt: 151.16 g/mol
InChI Key: BCKXMQIYWWTZDP-UHFFFAOYSA-N
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Patent
US07951971B1

Procedure details

Carsalam (30.00 g, 0.1840 mol), iodomethane (10.23 ml, 0.1643 mol), sodium carbonate (19.51 g, 0.1840 mol) and dimethylformamide (150 ml) were placed in a 500 ml round bottom flask. The reaction mixture was heated overnight at 80° C. After cooling to room temperature, the reaction mixture was filtered and a white solid collected. This was washed with water and the remaining solid placed into a 250 ml round bottom flask. Water was added to the filtrate from the initial filtration and more, white solid precipitated. This material was combined with the solid already in the 250 ml flask and 2N aqueous sodium hydroxide (150 ml) was added. The mixture was heated for one hour before heating was discontinued and the reaction mixture was allowed to cool overnight. Overnight, a white solid precipitated and was isolated by filtration and allowed to dry in vacuo. 21.52 g of N-methylsalicylamide was isolated.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10.23 mL
Type
reactant
Reaction Step One
Quantity
19.51 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[O:12][C:10](=O)[NH:9][C:7](=[O:8])[C:5]=2[CH:6]=1.IC.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O>[CH3:10][NH:9][C:7](=[O:8])[C:5]1[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=1)[OH:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)NC(=O)O2
Name
Quantity
10.23 mL
Type
reactant
Smiles
IC
Name
Quantity
19.51 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
a white solid collected
WASH
Type
WASH
Details
This was washed with water
CUSTOM
Type
CUSTOM
Details
the remaining solid placed into a 250 ml round bottom flask
ADDITION
Type
ADDITION
Details
Water was added to the filtrate from the initial
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
more, white solid precipitated
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
before heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Overnight, a white solid precipitated
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
to dry in vacuo

Outcomes

Product
Name
Type
product
Smiles
CNC(C=1C(O)=CC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.52 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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